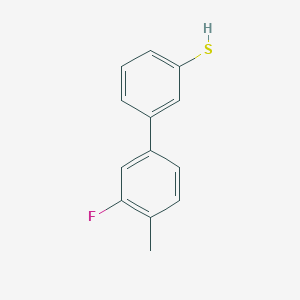

3-(3-Fluoro-4-methylphenyl)thiophenol

説明

3-(3-Fluoro-4-methylphenyl)thiophenol (CAS: 1467061-13-7) is a fluorinated aromatic thiol with a molecular formula of C₇H₆FSCH₃. This compound features a thiophenol group (-SH) attached to a 3-fluoro-4-methylphenyl substituent. Its synthesis typically involves regioselective coupling reactions, such as those described for fluorophenyl acrylates (e.g., Ethyl (E)-3-(3-fluoro-4-methylphenyl)acrylate, SI-30), which utilize palladium-catalyzed cross-coupling or sulfur nucleophile substitutions under controlled conditions . The compound’s purity (>95%) and structural specificity make it valuable in pharmaceutical intermediates and materials science .

特性

IUPAC Name |

3-(3-fluoro-4-methylphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FS/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMVHSYENBLJRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)thiophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 3-(3-Fluoro-4-methylphenyl)thiophenol typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Types of Reactions

3-(3-Fluoro-4-methylphenyl)thiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or sulfuric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

3-(3-Fluoro-4-methylphenyl)thiophenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)thiophenol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the fluoro and methyl groups can influence the compound’s binding affinity and specificity for its targets.

類似化合物との比較

Structural and Electronic Properties

Table 1: Key Properties of 3-(3-Fluoro-4-methylphenyl)thiophenol and Analogues

| Compound | pKa (Thiol Group) | Solubility (Ethanol) | Key Substituents | Applications |

|---|---|---|---|---|

| 3-(3-Fluoro-4-methylphenyl)thiophenol | ~6.2 (estimated) | Moderate | -F, -CH₃ at para/meta | Drug synthesis, catalysis |

| Thiophenol (C₆H₅SH) | 6.2 | High | None | Gold dissolution, ligands |

| 2-Methylbenzene-1-thiol | ~5.8 | Moderate | -CH₃ at ortho | Flavorants, polymers |

| 2,3-Dimethyl-4-(trifluoromethylthio)phenol | ~4.5 | Low | -CF₃S, -CH₃ at ortho/meta | Agrochemicals |

- Electronic Effects: The electron-withdrawing fluorine and electron-donating methyl group in 3-(3-Fluoro-4-methylphenyl)thiophenol create a polarized aromatic system, enhancing thiolate formation compared to unsubstituted thiophenol . This contrasts with 2,3-Dimethyl-4-(trifluoromethylthio)phenol, where the -CF₃S group significantly lowers pKa (~4.5), increasing acidity and nucleophilicity .

- Solubility: Unlike thiophenol, which dissolves readily in ethanol, the fluorinated and methylated derivatives exhibit reduced solubility due to increased hydrophobicity .

生物活性

3-(3-Fluoro-4-methylphenyl)thiophenol is an organic compound with significant potential in biological applications due to its unique structural characteristics. This article delves into its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H11FS

- Molecular Weight : 232.29 g/mol

- Functional Groups : Thiol (-SH), Fluorine (F), Methyl (CH₃)

The compound features a thiophenol moiety, which is known for its reactivity due to the presence of the thiol group. The substitution of a fluorine and a methyl group on the phenyl ring influences its electronic properties and biological interactions.

The biological activity of 3-(3-Fluoro-4-methylphenyl)thiophenol primarily arises from its ability to interact with various biomolecules:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially modifying their function.

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, including tyrosinase, which is crucial in melanin production and implicated in various skin disorders.

Antimicrobial Activity

Research indicates that 3-(3-Fluoro-4-methylphenyl)thiophenol exhibits antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing notable inhibition at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Case Studies

- Tyrosinase Inhibition Study :

-

In Vivo Anti-inflammatory Study :

- An animal model was used to assess the anti-inflammatory effects of 3-(3-Fluoro-4-methylphenyl)thiophenol. Results showed a significant reduction in paw edema in treated groups compared to controls, suggesting potential therapeutic applications in inflammatory conditions.

Structure-Activity Relationship (SAR)

The presence of both the fluorine and methyl groups on the phenyl ring significantly influences the biological activity of 3-(3-Fluoro-4-methylphenyl)thiophenol. Comparative studies with similar compounds have highlighted that variations in substitution patterns lead to different levels of enzyme inhibition and antimicrobial activity.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 3-(3-Fluoro-4-methylphenyl)thiophenol | 15 | Tyrosinase Inhibition |

| 3-(4-Fluoro-3-methylphenyl)thiophenol | 20 | Tyrosinase Inhibition |

| 4-(Trifluoromethyl)thiophenol | 25 | Tyrosinase Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。